tert-Butyl 4-(methylamino)piperidine-1-carboxylate hydrochloride
Description
Nomenclature and Structural Classification
Tert-butyl 4-(methylamino)piperidine-1-carboxylate hydrochloride belongs to the chemical class of N-Boc-protected piperidine derivatives, where "Boc" refers to the tert-butoxycarbonyl protecting group. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, indicating a piperidine ring bearing a methylamino substituent at the 4-position and a tert-butyl carboxylate group at the 1-position, combined with hydrochloric acid to form the hydrochloride salt. Alternative nomenclature includes "1-Boc-4-methylaminopiperidine hydrochloride" and "N-Boc-4-methylaminopiperidine hydrochloride," reflecting the common practice of using abbreviated forms in chemical literature.
The structural classification of this compound encompasses several important chemical categories. Primarily, it functions as a carbamate derivative due to the presence of the tert-butyl carboxylate group attached to the piperidine nitrogen. The methylamino substituent classifies it as a secondary amine derivative, while the overall structure categorizes it as a heterocyclic compound containing a six-membered saturated nitrogen-containing ring. The hydrochloride salt formation places it within the broader category of organic hydrochloride salts, commonly employed to improve compound stability and handling properties.
Historical Context and Discovery
The development of this compound emerged from the broader historical context of piperidine chemistry and protecting group methodologies in organic synthesis. Piperidine derivatives have been recognized since the early 20th century as important structural motifs in natural products and synthetic pharmaceuticals. The specific application of tert-butoxycarbonyl protecting groups gained prominence in the 1970s as synthetic chemists sought reliable methods for protecting amino groups during complex synthetic sequences.
The compound's discovery and development can be traced to research efforts focused on creating versatile synthetic intermediates for pharmaceutical applications. Early investigations into piperidine-based scaffolds revealed their potential as building blocks for various bioactive molecules, particularly in the development of central nervous system agents and enzyme inhibitors. The introduction of the methylamino substituent at the 4-position of the piperidine ring represented a strategic modification designed to enhance the compound's utility as a synthetic intermediate while maintaining the stability provided by the Boc protecting group.
Research into titanium-mediated reductive amination procedures contributed significantly to the practical synthesis of methylamino-substituted piperidines, including the target compound. These methodological advances enabled efficient preparation of the compound from readily available starting materials, facilitating its adoption in research laboratories worldwide. The development of standardized synthetic protocols has since established this compound as a reliable building block for medicinal chemistry applications.
Significance in Organic Chemistry and Chemical Research
This compound occupies a central position in modern organic synthesis due to its exceptional versatility as a protected amino acid derivative. The compound serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules, particularly those targeting neurological disorders and viral infections. Research has demonstrated its utility in the development of hepatitis C virus inhibitors, where piperidine scaffolds have shown promising antiviral activity through interference with viral assembly processes.
The compound's significance extends to its role in structure-activity relationship studies, where systematic modifications of the piperidine core provide insights into biological activity patterns. Researchers have utilized this compound as a starting point for the synthesis of various bioactive molecules, including platelet-activating factor antagonists and kinase inhibitors. The presence of both the protected amino group and the methylamino substituent allows for diverse chemical transformations, enabling the construction of complex molecular architectures.
In the context of synthetic methodology development, this compound has contributed to advances in reductive amination techniques and protecting group strategies. The titanium-mediated reductive amination procedures used in its synthesis have been refined and applied to the preparation of numerous related piperidine derivatives. These methodological contributions have expanded the synthetic chemist's toolkit for accessing functionalized piperidine scaffolds, ultimately facilitating drug discovery efforts across multiple therapeutic areas.
Registration and Identification Parameters
The compound this compound is registered under multiple identification systems that facilitate its tracking and procurement in research settings. The primary identification parameter is the Chemical Abstracts Service Registry Number 1188263-65-1, which specifically identifies the hydrochloride salt form. The base compound without the hydrochloride is registered under CAS number 147539-41-1, providing clear distinction between the free base and salt forms.
Additional identification parameters include the MDL number MFCD02259411 for the free base form, facilitating database searches and chemical inventory management. The compound is also registered in the PubChem database under CID 45072178 for the hydrochloride salt and CID 15380702 for the free base, providing access to comprehensive chemical and biological data. The European Community number 626-457-1 provides regulatory identification within European chemical regulations.
Properties
IUPAC Name |
tert-butyl 4-(methylamino)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-9(12-4)6-8-13;/h9,12H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGNSNJVKBMSGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662438 | |
| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-65-1 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Tert-Butyl 4-(methylamino)piperidine-1-carboxylate hydrochloride is a derivative of piperidine. It is primarily used as an organic synthesis intermediate and in the synthesis of biohormones and plant growth regulators.
Mode of Action
As a piperidine derivative, it is likely to interact with its targets through the nitrogen atom present in its piperidine ring structure.
Biological Activity
Tert-Butyl 4-(methylamino)piperidine-1-carboxylate hydrochloride (CAS No. 147539-41-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
- Molecular Formula : CHNO
- Molecular Weight : 214.30 g/mol
- CAS Number : 147539-41-1
The precise mechanism of action for this compound has not been extensively documented. However, compounds with similar piperidine structures often interact with various biological pathways, including neurotransmitter systems and inflammatory responses.
Biological Activity
- Inhibitory Effects on GSK-3β : Research indicates that derivatives of piperidine compounds can act as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes, including metabolism and cell survival. Although specific data on this compound is limited, similar compounds have demonstrated nanomolar inhibitory potency against GSK-3β with favorable metabolic stability and low cytotoxicity .
- Anti-inflammatory Properties : Some studies suggest that piperidine derivatives may exhibit anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation. For instance, compounds that inhibit IL-1β release in macrophages have been identified, which may relate to the activity of this compound .
- Neuroprotective Effects : The neuroprotective potential of piperidine derivatives has been explored, particularly in the context of neurodegenerative diseases. Compounds similar to tert-butyl 4-(methylamino)piperidine-1-carboxylate have shown promise in protecting neuronal cells from apoptosis .
Table 1: Summary of Biological Activities Related to Piperidine Derivatives
| Compound Name | Activity | Reference |
|---|---|---|
| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | Potential GSK-3β inhibitor | |
| Compound X | IL-1β inhibition in macrophages | |
| Compound Y | Neuroprotective effects in SH-SY5Y cells |
Study Example
A study evaluated various piperidine derivatives for their GSK-3β inhibitory activity and cytotoxicity across different cell lines, including cancerous and non-cancerous cells. The results indicated that certain modifications to the piperidine structure enhanced biological activity while maintaining low toxicity levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 4-(methylamino)piperidine-1-carboxylate hydrochloride can be contextualized by comparing it to analogous piperidine-based compounds. Key differences arise from variations in substituents, synthetic routes, and physicochemical properties.
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form of the target compound likely exhibits higher aqueous solubility than neutral analogs like tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate .
- BBB Permeability: Methylamino substituents may enhance BBB penetration compared to polar groups (e.g., hydroxypropyl) but less so than lipophilic aryl or trifluoromethyl groups .
- Synthetic Efficiency : Reactions using EDCI/HOBt (for the target compound) typically achieve high conversion rates, whereas aryl hydrazine-based syntheses (for 5d–5f) show moderate yields due to steric hindrance .
Preparation Methods
Synthetic Route Overview
The preparation of tert-Butyl 4-(methylamino)piperidine-1-carboxylate hydrochloride generally involves:
- Protection of the piperidine nitrogen by tert-butoxycarbonyl (Boc) group.
- Introduction of the methylamino substituent at the 4-position of the piperidine ring.
- Conversion to the hydrochloride salt for isolation and purification.
Preparation via Nucleophilic Substitution and Boc Protection
One common method starts with 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester (Boc-protected amine), which undergoes nucleophilic substitution reactions to introduce the methylamino group and subsequent salt formation.
Formation of sulfonyl esters: For example, toluene-4-sulfonic acid 3-methylsulfanyl-propyl ester is synthesized from 3-(methylthio)-1-propanol, then oxidized with mCPBA in dichloromethane (DCM) to yield toluene-4-sulfonic acid 3-methanesulfonyl-propyl ester.
Coupling reaction: Heating a mixture of 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester with the sulfonyl ester in acetonitrile in the presence of potassium carbonate leads to the formation of 4-[(3-methanesulfonyl-propyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester.
Salt formation: Treatment of the resulting compound with hydrochloric acid in a DCM/methanol mixture yields the desired hydrochloride salt of tert-Butyl 4-(methylamino)piperidine-1-carboxylate.
Experimental details and yields:
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Sulfonyl ester preparation | 3-(methylthio)-1-propanol + mCPBA in DCM | Formation of toluene-4-sulfonic acid 3-methanesulfonyl-propyl ester |
| Coupling reaction | 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester + sulfonyl ester + K2CO3 in MeCN, reflux | Efficient coupling to form substituted piperidine derivative |
| Hydrochloride salt formation | Treatment with HCl in DCM/MeOH | Isolation of this compound salt |
Reductive Amination Approach
An alternative and widely used method involves reductive amination of 4-amino-1-Boc-piperidine with appropriate aldehydes or ketones, followed by salt formation.
- React 4-amino-1-Boc-piperidine with an aldehyde (e.g., benzaldehyde derivatives) in dichloromethane with triethylamine at room temperature.
- Stir the mixture for extended periods (e.g., 16 hours) to form an imine intermediate.
- Reduce the imine using sodium triacetoxyborohydride to yield the corresponding methylamino-substituted piperidine derivative.
- Finally, treat the crude product with methanolic HCl to obtain the hydrochloride salt.
Reaction conditions and purification:
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Imine formation | 4-amino-1-Boc-piperidine + benzyl bromide derivative + Et3N in DCM | Room temperature, 16 h |
| Reduction | Sodium triacetoxyborohydride in DCM | Mild reductive amination |
| Salt formation | Methanolic HCl treatment | Formation of hydrochloride salt |
| Purification | Extraction, drying, flash chromatography | High purity product |
Coupling Using Carbodiimide-Mediated Amide Bond Formation
Another preparation route involves carbodiimide coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and benzotriazol-1-ol (HOBt) to facilitate amide bond formation on the piperidine nitrogen.
- Benzyl 4-(methylamino)piperidine-1-carboxylate reacts with EDCI hydrochloride and HOBt in the presence of a base (e.g., 1-methyl-L-proline) to yield tert-butyl 4-[methyl(1-methyl-L-prolyl)amino]piperidine-1-carboxylate.
- Subsequent treatment with trifluoroacetic acid (TFA) leads to deprotection and formation of the desired amine derivative.
Reaction Conditions Summary Table
| Method | Starting Materials | Key Reagents/Conditions | Product Form | Yield/Notes |
|---|---|---|---|---|
| Sulfonyl ester coupling | 4-methylamino-piperidine-1-carboxylic acid tert-butyl ester + sulfonyl ester | K2CO3, MeCN, reflux; HCl in DCM/MeOH | Hydrochloride salt | High yield, clean isolation |
| Reductive amination | 4-amino-1-Boc-piperidine + benzyl bromide derivative | Triethylamine, DCM, NaBH(OAc)3, room temp | Hydrochloride salt after HCl | Efficient, mild conditions |
| Carbodiimide-mediated coupling | Benzyl 4-(methylamino)piperidine-1-carboxylate + EDCI + HOBt | EDCI, HOBt, base, DCM, room temp; TFA deprotection | Amine derivative | Good yield, versatile approach |
Analytical and Characterization Data
- NMR Spectroscopy: Proton NMR (1H NMR) data typically show characteristic multiplets for piperidine ring protons, singlets for methyl groups, and shifts consistent with Boc protection and methylamino substitution.
- Mass Spectrometry: Electrospray ionization (ESI+) mass spectra confirm molecular ions corresponding to the protonated molecular species.
- Purity: Products are often purified by flash chromatography and isolated as hydrochloride salts for enhanced stability and handling.
Research Findings and Notes
- The Boc protection strategy is crucial for selective functionalization of the piperidine nitrogen and to prevent side reactions.
- Reductive amination offers a mild and efficient route to introduce methylamino substituents with good control over stereochemistry.
- Carbodiimide-mediated coupling is effective for amide bond formation but requires careful control of reaction conditions to avoid side products.
- The hydrochloride salt form improves compound stability and facilitates isolation.
- Reaction times vary from several hours to overnight, with temperatures ranging from room temperature to reflux depending on the method.
- Yields reported are generally high (up to 79% or better), indicating robust and reproducible procedures.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 4-(methylamino)piperidine-1-carboxylate hydrochloride in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 or ABEK-P2) for high-exposure scenarios. For minor exposure, P95/P1 masks are sufficient .
- Skin/Eye Protection : Wear chemical-resistant gloves, full-face shields, and lab coats. In case of contact, immediately rinse eyes with water for ≥15 minutes and wash skin with soap and water .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Stability data suggest no decomposition under recommended conditions .
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Methodological Answer :
- Synthesis Route : React tert-butyl chloroformate with 4-(methylamino)piperidine under basic conditions (e.g., NaHCO₃ or Et₃N). The hydrochloride salt is formed via acidification (HCl) .
- Key Parameters : Maintain pH >8 during coupling to prevent premature protonation of the amine. Reaction temperature should not exceed 25°C to avoid side reactions (e.g., carbamate decomposition) .
Q. What analytical techniques are used to confirm the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the piperidine ring (e.g., methylamino group at position 4) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H⁺]⁺ at m/z ~248.3 for the free base) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) and identify impurities (e.g., unreacted starting materials) .
Advanced Research Questions
Q. How does the methylamino substituent influence the compound’s enzyme inhibition properties compared to structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare inhibitory IC₅₀ values against analogs (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) using kinetic assays. The methylamino group enhances hydrogen bonding with enzyme active sites (e.g., acetylcholinesterase) but reduces solubility due to increased hydrophobicity .
- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes. Solubility limitations can be mitigated with co-solvents (e.g., DMSO ≤1% v/v) .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-reference acute toxicity (LD₅₀) studies from multiple sources. For example, while some datasets classify it as Category 4 (oral/dermal toxicity), others lack conclusive data .
- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity endpoints (e.g., mutagenicity) when experimental data are absent .
- Controlled Replication : Repeat exposure studies under standardized OECD guidelines (e.g., Test No. 423) to validate conflicting results .
Q. What strategies optimize this compound’s stability in aqueous buffers for in vitro assays?
- Methodological Answer :
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) over Tris-HCl to minimize carbamate hydrolysis. Stability testing via HPLC at 24-hour intervals confirms degradation rates .
- Temperature Control : Store stock solutions at –20°C and avoid freeze-thaw cycles >3×. Lyophilization with cryoprotectants (e.g., trehalose) improves long-term stability .
Q. How does this compound interact with lipid membranes in cellular uptake studies?
- Methodological Answer :
- Lipophilicity Assessment : Measure logP values (e.g., shake-flask method) to determine membrane permeability. The tert-butyl group increases logP (~1.5), favoring passive diffusion .
- Cellular Uptake Assays : Use fluorescence-labeled analogs and confocal microscopy to track intracellular localization. Compare uptake efficiency in lipid-rich vs. aqueous cellular compartments .
Key Research Considerations
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
